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molecular formula C10H14O3 B125460 2-Benzyloxy-1,3-propanediol CAS No. 14690-00-7

2-Benzyloxy-1,3-propanediol

Cat. No. B125460
M. Wt: 182.22 g/mol
InChI Key: UDIPIOHLDFSMLR-UHFFFAOYSA-N
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Patent
US08124780B2

Procedure details

To a methanol (50 ml) solution of the 5-(benzyloxy)-2,2-dimethyl-1,3-dioxane (6.5 g, 29.2 mmol) obtained in the step (9b), DOWEX(R) 50W-X8 (5 g) was added and stirred at room temperature. After 2 hours, the reaction mixture was filtered and concentrated to obtain the title compound (5.0 g, 93.8%) as a colorless oil.
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(benzyloxy)-2,2-dimethyl-1,3-dioxane
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
93.8%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]1[CH2:14][O:13]C(C)(C)[O:11][CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO>[CH2:1]([O:8][CH:9]([CH2:10][OH:11])[CH2:14][OH:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
5-(benzyloxy)-2,2-dimethyl-1,3-dioxane
Quantity
6.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1COC(OC1)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 93.8%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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